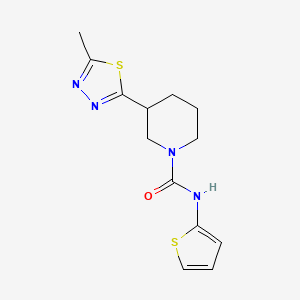

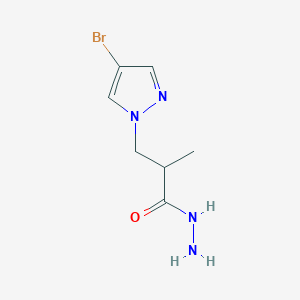

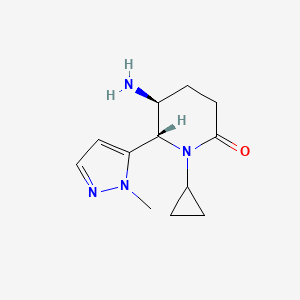

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel piperidyl carboxamides and thiocarboxamides, which are potential inhibitors targeting D1 protease in plants, involves a multi-step procedure. The process begins with the formation of an isoxazole ring, followed by α-bromination of the acetyl group. Subsequently, a thiazole ring is formed, and finally, the carboxamide or thiocarboxamide group is attached . This synthesis route is indicative of the complexity involved in creating such compounds, which are designed based on a D1 protease inhibitor hit structure identified through homology modeling and virtual screening.

Molecular Structure Analysis

The molecular structure of the compounds synthesized, such as the 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, is characterized by the presence of a thiadiazole ring. This ring is a crucial feature for the biological activity of these molecules. The 1,2,4-thiadiazole moiety can be prepared by oxidative dimerization of thioamides, which is a reaction that can occur under room temperature and can yield high amounts of the desired thiadiazole .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include oxidative dimerization of thioamides to form the thiadiazole ring . This reaction can be facilitated by various electrophilic reagents such as 1-methyl-2-chloropyridinium iodide, benzoyl chloride, and others, in the presence of organic solvents. The versatility in the chemical reactions used for the synthesis of the thiadiazole ring allows for a wide range of substitutions, which can be exploited to fine-tune the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the moderate to good herbicidal activities observed in the in vivo tests suggest that these compounds have favorable properties that allow them to act as effective inhibitors of the D1 protease in plants . The competitive inhibition of the enzyme activity by one of the compounds further supports the notion that the molecular design of these compounds is successful in targeting the intended biological pathway.

Case Studies and Applications

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Biological Activities

Researchers have developed hybrid molecules containing various heterocyclic nuclei, including the 1,3,4-thiadiazole, which were synthesized through microwave-assisted methods. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate to good activity against test microorganisms (Başoğlu et al., 2013).

Novel Benzodifuranyl and Thiazolopyrimidines as Anti-Inflammatory Agents

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, incorporating 1,3,5-triazines and 1,3,5-oxadiazepines with the aim of discovering potent anti-inflammatory and analgesic agents. These compounds demonstrated high inhibitory activity and selectivity towards COX-2, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anti-TMV and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and tested for their biological activities, including antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some compounds showed promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

Antimicrobial Evaluation of Thiazolo[4,3-b][1,3,4]thiadiazole Systems

The synthesis and antimicrobial evaluation of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems have been conducted, showcasing the potential of these compounds as antimicrobial agents. The compounds exhibited a range of activities against various microorganisms (Hamama et al., 2017).

Eigenschaften

IUPAC Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-9-15-16-12(20-9)10-4-2-6-17(8-10)13(18)14-11-5-3-7-19-11/h3,5,7,10H,2,4,6,8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKPTXALXQCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)